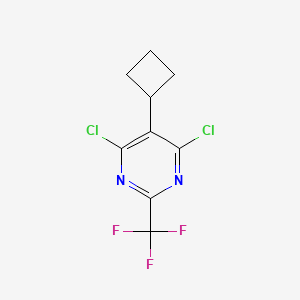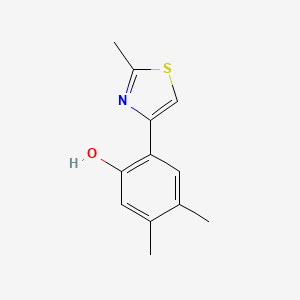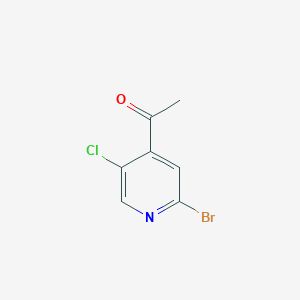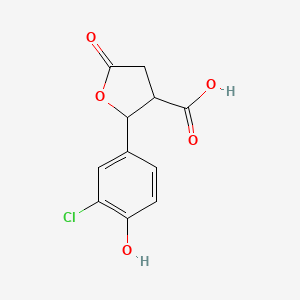
cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate: is a heterocyclic compound with the molecular formula C14H23NO6 and a molecular weight of 301.34 g/mol . This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and three carboxylate groups attached to the ring . It is primarily used in research settings and has various applications in chemistry and related fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate typically involves the reaction of tert-butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques . The process involves multiple steps, including the protection and deprotection of functional groups, and purification through techniques like column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate is used as a building block for the synthesis of more complex molecules . It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity . It is used in the design and synthesis of new drugs and bioactive molecules .
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and materials . It serves as an intermediate in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways . The azetidine ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
- cis-tert-Butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate
- 1-tert-butyl 2,4-diethyl (2R,4S)-azetidine-1,2,4-tricarboxylate
Uniqueness: cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties . The presence of three carboxylate groups and the tert-butyl and diethyl substituents make it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C14H23NO6 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O,4-O-diethyl (2S,4R)-azetidine-1,2,4-tricarboxylate |
InChI |
InChI=1S/C14H23NO6/c1-6-19-11(16)9-8-10(12(17)20-7-2)15(9)13(18)21-14(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+ |
Clé InChI |
HWUJJICITUTJRX-AOOOYVTPSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1C[C@H](N1C(=O)OC(C)(C)C)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1CC(N1C(=O)OC(C)(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(3,4-Diethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11789806.png)
![4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine](/img/structure/B11789808.png)


![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B11789828.png)





![4,6-Dibromothieno[2,3-b]pyridine](/img/structure/B11789859.png)

